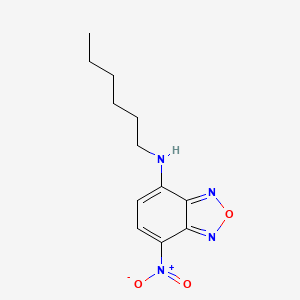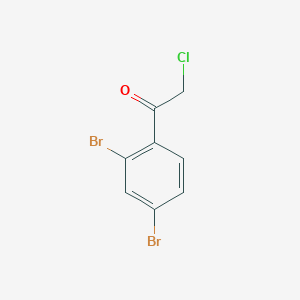![molecular formula C14H19NO4 B14052615 4-[(2S)-3-amino-1-(tert-butoxy)-1-oxopropan-2-yl]benzoic acid](/img/structure/B14052615.png)
4-[(2S)-3-amino-1-(tert-butoxy)-1-oxopropan-2-yl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2S)-3-amino-1-(tert-butoxy)-1-oxopropan-2-yl]benzoic acid is a compound that features a benzoic acid core with a tert-butoxycarbonyl-protected amino acid side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2S)-3-amino-1-(tert-butoxy)-1-oxopropan-2-yl]benzoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This is followed by the coupling of the protected amino acid with a benzoic acid derivative. Common reagents used in this synthesis include diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) for the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2S)-3-amino-1-(tert-butoxy)-1-oxopropan-2-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl group in the side chain can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoic acid moiety yields carboxylic acids, while reduction of the carbonyl group yields alcohols .
Applications De Recherche Scientifique
4-[(2S)-3-amino-1-(tert-butoxy)-1-oxopropan-2-yl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and peptide coupling reactions.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications, including as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[(2S)-3-amino-1-(tert-butoxy)-1-oxopropan-2-yl]benzoic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to participate in various biochemical pathways. The benzoic acid moiety can interact with enzymes and receptors, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanamido]benzoic acid: Similar structure but with a different side chain.
tert-butyl (S)-2-amino-3-(4-(tert-butoxy)phenyl)propanoate hydrochloride: Similar Boc-protected amino acid structure.
Uniqueness
4-[(2S)-3-amino-1-(tert-butoxy)-1-oxopropan-2-yl]benzoic acid is unique due to its specific combination of a benzoic acid core and a Boc-protected amino acid side chain. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific research applications .
Propriétés
Formule moléculaire |
C14H19NO4 |
|---|---|
Poids moléculaire |
265.30 g/mol |
Nom IUPAC |
4-[(2S)-3-amino-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]benzoic acid |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)11(8-15)9-4-6-10(7-5-9)12(16)17/h4-7,11H,8,15H2,1-3H3,(H,16,17)/t11-/m1/s1 |
Clé InChI |
FBAMWHCVNBCAPV-LLVKDONJSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)[C@H](CN)C1=CC=C(C=C1)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)C(CN)C1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


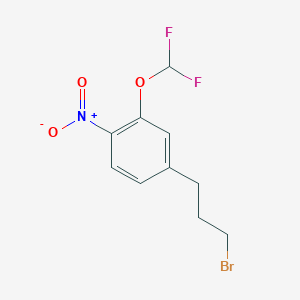
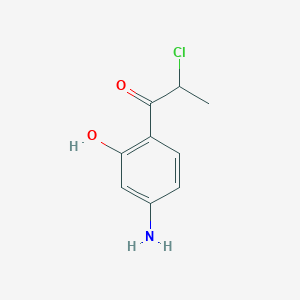
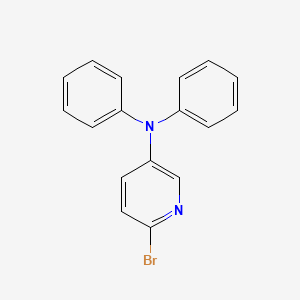
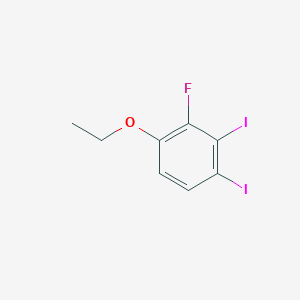

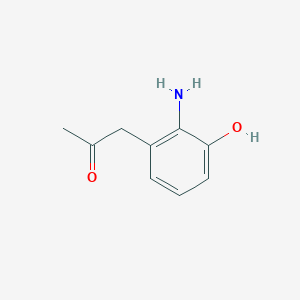
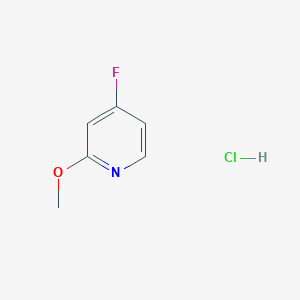



![2-Amino-9-((4AR,6R,7R,7AR)-2,2-DI-tert-butyl-7-hydroxytetrahydro-4H-thieno[3,2-D][1,3,2]dioxasilin-6-YL)-1,9-dihydro-6H-purin-6-one](/img/structure/B14052579.png)

